molecular formula C16H12N2O3S2 B10816514 Ptp1B-IN-22

Ptp1B-IN-22

Katalognummer B10816514
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: ARVQDURBWHSEPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WYE-176244 is a chemical compound with the molecular formula C16H12N2O3S2 and a molecular weight of 344.41. It is known for its high purity and is used in various scientific research applications .

Analyse Chemischer Reaktionen

WYE-176244 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

WYE-176244 is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of WYE-176244 involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain proteins, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

WYE-176244 can be compared with other similar compounds, such as:

    WYE-354: Another compound used in biochemical assays and drug discovery.

    WYE-125132: Known for its use in organic synthesis and analytical chemistry.

    WYE-103231: Used in the production of high-purity chemicals and as a standard for quality control.

What sets WYE-176244 apart is its unique molecular structure and high purity, making it particularly valuable in specific scientific research applications .

Eigenschaften

Molekularformel

C16H12N2O3S2

Molekulargewicht

344.4 g/mol

IUPAC-Name

4-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12N2O3S2/c19-14(17-11-7-5-10(6-8-11)15(20)21)9-22-16-18-12-3-1-2-4-13(12)23-16/h1-8H,9H2,(H,17,19)(H,20,21)

InChI-Schlüssel

ARVQDURBWHSEPA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)O

Löslichkeit

>51.7 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.